Cas no 488-41-5 (D-Mannitol,1,6-dibromo-1,6-dideoxy-)
D-Mannitol,1,6-dibromo-1,6-dideoxy- Chemical and Physical Properties
Names and Identifiers
-
- D-Mannitol,1,6-dibromo-1,6-dideoxy-
- 1,6-DIBROMO-1,6-DIDEOXY-D-MANNITOL
- DIBROMOMANNITOL
- 1,6-dibromo-D-1,6-dideoxy-mannitol
- 1.6-Dibrom-1.6-didesoxy-D-mannit
- 1.6-dibromo-1.6-dideoxy-D-mannitol
- dibromannit
- Mielobromol
- mieobromol
- mitobronitol
- myebrol
- myelobromol
- r54
- Mitobronitol [INN:BAN:DCF:JAN]
- CHEBI:34853
- Mannitol, 1,6-dibromo-1,6-dideoxy-, D-
- MLS000028841
- UNII-5UP30YED7N
- 16dibromo16dideoxyDMannitol
- 5UP30YED7N
- AI3-52331
- CS-0007507
- DTXCID502918
- CAS-488-41-5
- MITOBRONITOL [MART.]
- Mitobronitolum
- HMS2231P10
- SMR000058654
- Mitobronitol (JAN/INN)
- 1,6-Dibrom-1,6-didesoxy-D-mannit [German]
- 1,6-dideoxy-1,6-dibromo-D-mannitol
- 1,6-Dibromomannitol
- R 54
- (2S,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetraol
- NCGC00258716-01
- bis(p-Chlorophenyl) methane
- NS00031827
- SR-01000763290
- CHEMBL447629
- ST075185
- NCI-C04762
- BRN 1721919
- MITOBRONITOL [MI]
- Tox21_111079
- AKOS024284362
- NSC-94100
- SR-01000763290-2
- NCGC00091099-02
- 1,6-Dibromo-D-mannitol
- F76873
- MITOBRONITOL [JAN]
- (2S,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol
- DTXSID7022918
- 1,6-Dibrom-1,6-didesoxy-D-mannit
- 488-41-5
- 1,6-Dibromo-1,6-dideoxymannitol
- 1,6-Dibromo-1,6-D-didesoxymannitol
- MITOBRONITOL [INN]
- 3-01-00-02373 (Beilstein Handbook Reference)
- DB13543
- D02020
- Mitobronitolum [INN-Latin]
- MLS001074881
- 1,6-Dideoy-1,6-dibromo-D-mannitol
- EINECS 207-676-8
- CCRIS 2750
- Dibromannitol
- NCGC00091099-03
- D-Mannitol, 1,6-dibromo-1,6-dideoxy-
- Tox21_201164
- MITOBRONITOL [WHO-DD]
- SCHEMBL8500
- HY-13641
- VFKZTMPDYBFSTM-KVTDHHQDSA-N
-
- Inchi: 1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4-,5-,6-/m1/s1
- InChI Key: VFKZTMPDYBFSTM-KVTDHHQDSA-N
- SMILES: BrC[C@H]([C@H]([C@@H]([C@@H](CBr)O)O)O)O
Computed Properties
- Exact Mass: 305.91000
- Monoisotopic Mass: 305.910234
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.3
- Topological Polar Surface Area: 80.9
Experimental Properties
- Color/Form: White crystalline or crystalline powder.
- Density: 1.8987 (rough estimate)
- Melting Point: 176-178°
- Boiling Point: 511.2°Cat760mmHg
- Flash Point: 263°C
- Refractive Index: 1.4840 (estimate)
- PSA: 80.92000
- LogP: -0.78020
- Solubility: Soluble in concentrated hydrobromic acid and DMF, slightly soluble in ethanol, slightly soluble in water and acetone
D-Mannitol,1,6-dibromo-1,6-dideoxy- Security Information
- WGK Germany:3
- Hazard Category Code: 45-22
- Safety Instruction: 53-22-36/37/39-45
- RTECS:OP2800000
-
Hazardous Material Identification:
- Risk Phrases:R45; R22
- Storage Condition:−20°C
D-Mannitol,1,6-dibromo-1,6-dideoxy- Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
D-Mannitol,1,6-dibromo-1,6-dideoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-213544-250 mg |
1,6-Dibromo-1,6-dideoxy-D-mannitol, |
488-41-5 | 250MG |
¥1,429.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213544A-1 g |
1,6-Dibromo-1,6-dideoxy-D-mannitol, |
488-41-5 | 1g |
¥3,911.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213544B-5 g |
1,6-Dibromo-1,6-dideoxy-D-mannitol, |
488-41-5 | 5g |
¥19,103.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213544-250mg |
1,6-Dibromo-1,6-dideoxy-D-mannitol, |
488-41-5 | 250mg |
¥1429.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213544A-1g |
1,6-Dibromo-1,6-dideoxy-D-mannitol, |
488-41-5 | 1g |
¥3911.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213544B-5g |
1,6-Dibromo-1,6-dideoxy-D-mannitol, |
488-41-5 | 5g |
¥19103.00 | 2023-09-05 | ||
| A2B Chem LLC | AG21822-100mg |
(2S,3S,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol |
488-41-5 | 97% | 100mg |
$86.00 | 2024-04-19 | |
| A2B Chem LLC | AG21822-250mg |
(2S,3S,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol |
488-41-5 | 97% | 250mg |
$139.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077542-100mg |
Mitobronitol |
488-41-5 | 98% | 100mg |
¥543.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077542-250mg |
Mitobronitol |
488-41-5 | 98% | 250mg |
¥871.00 | 2024-05-11 |
D-Mannitol,1,6-dibromo-1,6-dideoxy- Suppliers
D-Mannitol,1,6-dibromo-1,6-dideoxy- Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on D-Mannitol,1,6-dibromo-1,6-dideoxy-
D-Mannitol, 1,6-dibromo-1,6-dideoxy-: A Versatile Compound in Biomedical Research
D-Mannitol, 1,6-dibromo-1,6-dideoxy- is a synthetic derivative of D-mannitol, a polyol compound widely studied for its pharmacological properties. This compound, with the chemical formula C6H12Br2O4, is characterized by the substitution of two bromine atoms at the 1,6 positions of the hexose ring. The structural modification imparts unique chemical and biological properties compared to its parent compound, making it a subject of interest in various biomedical applications. Recent studies have highlighted its potential in drug delivery systems and as a precursor for advanced therapeutic agents.
D-Mannitol, 1,6-dibromo-1,6-dideoxy- belongs to the class of brominated sugars, which are less commonly explored than their non-brominated counterparts. The introduction of bromine atoms into the molecular framework can significantly alter the compound's solubility, stability, and reactivity. These changes are critical for optimizing its utility in pharmaceutical formulations. For instance, the bromine atoms may enhance the compound's ability to interact with specific receptors or enzymes, thereby improving its therapeutic efficacy.
The synthesis of D-Mannitol, 1,6-dibromo-1,6-dideoxy- typically involves a multi-step process that begins with the bromination of D-mannitol. This reaction is often catalyzed by bromine in an aqueous solution, leading to the formation of the desired brominated derivative. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective substitution of bromine atoms at the 1,6 positions. This synthetic approach has been refined over the years to improve yield and purity, as reported in recent studies.
Recent advancements in analytical techniques have enabled researchers to characterize the molecular structure of D-Mannitol, 1,6-dibromo-1,6-dideoxy- with high precision. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the compound's molecular weight and structural integrity. These findings are crucial for understanding its behavior in biological systems and for developing targeted applications.
In the realm of drug development, D-Mannitol, 1,6-dibromo-1,6-dideoxy- has shown promise as a potential candidate for the treatment of metabolic disorders. Its unique chemical properties may allow it to modulate glucose metabolism or enhance insulin sensitivity, which are key factors in managing conditions like diabetes. Preclinical studies have demonstrated its ability to influence key metabolic pathways, although further research is needed to validate these findings in human trials.
The application of D-Mannitol, 1,6-dibromo-1,6-dideoxy- extends beyond traditional therapeutic uses. It has been explored as a component in the development of novel drug delivery systems. The brominated structure may confer advantages in terms of solubility and stability, enabling the compound to be incorporated into various formulations. For example, its use in controlled-release formulations could offer sustained therapeutic effects, reducing the frequency of dosing required for patients.
Recent studies have also investigated the role of D-Mannitol, 1,6-dibromo-1,6-dideoxy- in the context of neurodegenerative diseases. Preliminary evidence suggests that the compound may exhibit neuroprotective properties, potentially mitigating the progression of diseases such as Alzheimer's and Parkinson's. These findings are based on in vitro experiments and animal models, and further clinical trials are necessary to evaluate its safety and efficacy in humans.
The environmental impact of D-Mannitol, 1,6-dibromo-1,6-dideoxy- is another area of growing interest. As the pharmaceutical industry becomes more environmentally conscious, the biodegradability and ecological footprint of compounds like this are under scrutiny. Research is being conducted to assess its degradation pathways and potential effects on aquatic ecosystems, ensuring that its use aligns with sustainable practices.
Collaborative efforts between academia and industry are driving the exploration of D-Mannitol, 1,6-dibromo-1,6-dideoxy- in diverse therapeutic contexts. These partnerships facilitate the exchange of knowledge and resources, accelerating the translation of research findings into practical applications. The integration of advanced computational models and experimental data is further enhancing the understanding of this compound's potential.
Despite the promising developments, challenges remain in the optimization of D-Mannitol, 1,6-dibromo-1,6-dideoxy- for therapeutic use. Issues such as bioavailability, toxicity, and long-term safety profiles require thorough investigation. Ongoing research aims to address these challenges through rigorous testing and the development of more effective formulations. The ultimate goal is to harness the compound's unique properties to benefit patients while ensuring its safe and sustainable use.
In conclusion, D-Mannitol, 1,6-dibromo-1,6-dideoxy- represents a significant advancement in the field of synthetic chemistry and biomedical research. Its potential applications span a wide range of therapeutic areas, from metabolic disorders to neurodegenerative diseases. As research continues to uncover its properties and benefits, the compound is poised to play a vital role in the development of innovative treatments. The collaborative efforts and technological advancements in this field will be instrumental in realizing its full potential.